molecular formula C16H11N3O2 B13641612 2,6-dipyridin-4-ylpyridine-4-carboxylic acid

2,6-dipyridin-4-ylpyridine-4-carboxylic acid

Cat. No.: B13641612
M. Wt: 277.28 g/mol
InChI Key: SECYFZDXLHSHCD-UHFFFAOYSA-N
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Description

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of three pyridine rings and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of pyruvates and aldehydes in a one-pot reaction . This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid

    Nicotinic Acid: 3-Pyridinecarboxylic acid (Niacin)

    Isonicotinic Acid: 4-Pyridinecarboxylic acid

Uniqueness

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is unique due to its structure, which includes three pyridine rings and a carboxylic acid group. This structure allows it to form stable coordination complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks and coordination polymers.

Properties

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

2,6-dipyridin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C16H11N3O2/c20-16(21)13-9-14(11-1-5-17-6-2-11)19-15(10-13)12-3-7-18-8-4-12/h1-10H,(H,20,21)

InChI Key

SECYFZDXLHSHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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